molecular formula C8H16O2 B1594719 2,2-Diethylbutanoic acid CAS No. 813-58-1

2,2-Diethylbutanoic acid

Cat. No.: B1594719
CAS No.: 813-58-1
M. Wt: 144.21 g/mol
InChI Key: GHXNRYVDXNZXID-UHFFFAOYSA-N
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Description

2,2-Diethylbutanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid derivative characterized by the presence of two ethyl groups attached to the second carbon of the butanoic acid chain. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Diethylbutanoic acid can be synthesized through several methods. One common approach involves the alkylation of butanoic acid derivatives. For instance, the reaction of butanoic acid with ethyl bromide in the presence of a strong base such as sodium hydride can yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like tetrahydrofuran .

Industrial Production Methods

On an industrial scale, this compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the alkylation reaction. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Continuous flow reactors are often employed to optimize the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Diethylbutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylbutanoic acid: Similar in structure but with methyl groups instead of ethyl groups.

    Butanoic acid: The parent compound without any alkyl substitutions.

    2-Methylbutanoic acid: Contains a single methyl group substitution.

Uniqueness

2,2-Diethylbutanoic acid is unique due to the presence of two ethyl groups, which significantly alter its chemical reactivity and physical properties compared to its analogs. This structural feature can influence its solubility, boiling point, and interaction with other molecules, making it distinct in its applications and behavior in chemical reactions .

Properties

IUPAC Name

2,2-diethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H16O2/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXNRYVDXNZXID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277141
Record name 2,2-Diethylbutanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

813-58-1
Record name 2,2-Diethylbutanoic acid
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Record name 2,2-Diethylbutanoic acid
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Record name 813-58-1
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Record name 2,2-DIETHYLBUTYRIC ACID
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Record name 2,2-DIETHYLBUTANOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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